![molecular formula C14H12F3N3O3 B1373650 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate CAS No. 1221724-50-0](/img/structure/B1373650.png)

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

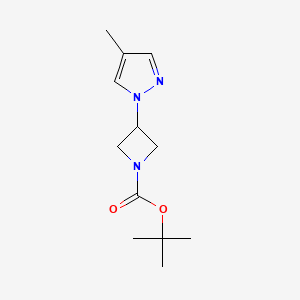

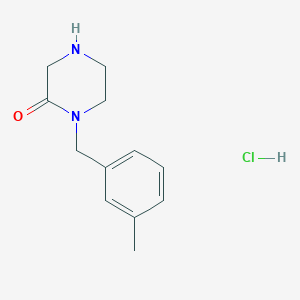

“2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate” is a chemical compound with the molecular formula C14H12F3N3O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a phenyl ring and a pyrimidinyl ring, and the oxygen is connected to a 2,2,2-trifluoroethyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which is not provided in the search results.

Physical and Chemical Properties Analysis

The compound has a molecular weight of 327.26 . The density is predicted to be 1.38±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Pyrrol-3′-Yloxindoles : A study by Velikorodov et al. (2011) described the synthesis of pyrrol-3′-yloxindoles with a carbamate function, highlighting the potential of carbamates in the formation of complex organic compounds (Velikorodov, Kuanchalieva, & Ionova, 2011).

Investigation of NF-KappaB and AP-1 Gene Expression Inhibitors : Palanki et al. (2000) investigated the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, indicating the significance of the pyrimidine ring in biological activities (Palanki et al., 2000).

Synthesis of Methyl [4-(Oxoacetyl)Phenyl]Carbamate : Velikorodov and Shustova (2017) synthesized methyl [4-(oxoacetyl)phenyl]carbamate, which could lead to the formation of several complex organic molecules, highlighting the versatility of carbamate compounds in organic synthesis (Velikorodov & Shustova, 2017).

Trimerization of Trifluoroethyl Isocyanide : Uno et al. (1996) demonstrated the selective trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, indicating the potential of trifluoroethyl compounds in forming complex structures like dihydropyrimidines (Uno et al., 1996).

Biological and Medicinal Applications

Antitubercular Activity of Pyrimidine Derivatives : Venugopala et al. (2016) synthesized novel pyrimidine-carboxylate derivatives and evaluated their antitubercular activity, demonstrating the potential of pyrimidine compounds in medicinal chemistry (Venugopala et al., 2016).

Synthesis and Evaluation of Antimicrobial Compounds : Dey et al. (2022) synthesized dihydropyrimidin-2-one derivatives and evaluated their antimicrobial activity, indicating the importance of pyrimidine derivatives in developing new antimicrobial agents (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Chemical Synthesis and Catalysis

- Oxidative Carbonylation to Form Carbamates : Peng et al. (2008) described a Pd(OAc)2/[mmim]I catalyst system for the oxidative carbonylation of amines to carbamates, showcasing the application of carbamates in chemical catalysis (Peng, Li, Hu, Xia, & Sandoval, 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c15-14(16,17)9-23-13(22)19-11-4-1-3-10(7-11)8-20-6-2-5-18-12(20)21/h1-7H,8-9H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITDVVTVGHWBOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)CN2C=CC=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)